
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline
概述
描述
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 1-methyl-3,4-dihydroisoquinoline using chiral catalysts. This process ensures the selective formation of the (S)-enantiomer. Reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced chiral catalysts to ensure the consistent production of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Further reduction can lead to fully saturated tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reagents and conditions used.
科学研究应用
Neuroprotective Properties
1MeTIQ has garnered attention for its neuroprotective effects, particularly against neurotoxins such as MPTP and rotenone. Research indicates that it can antagonize the behavioral syndromes induced by these neurotoxins, suggesting its role in protecting dopaminergic neurons.
- Mechanisms of Action :
- 1MeTIQ exhibits a unique mechanism involving the modulation of dopamine metabolism. Studies have shown that it alters the levels of dopamine and its metabolites, such as DOPAC and homovanillic acid (HVA), indicating a complex interaction with the dopaminergic system .
- It has been documented to inhibit monoamine oxidase (MAO) activity, which is crucial for the catabolism of monoamines like dopamine and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the brain .
Antidepressant Effects
The compound has also been studied for its antidepressant-like properties. In various animal models, 1MeTIQ has shown significant reductions in immobility time during forced swimming tests, a common measure of depression-like behavior.
- Comparative Studies :
Pain Management and Diabetic Neuropathy
Recent studies suggest that 1MeTIQ may have applications in pain management, particularly in diabetic neuropathy. It has been shown to ameliorate mechanical allodynia and thermal hyperalgesia in diabetic models.
- Research Findings :
Anti-addictive Properties
1MeTIQ has been investigated for its anti-addictive properties, particularly concerning cocaine addiction. Studies indicate that it can reduce drug-seeking behavior in self-administering rat models.
- Behavioral Studies :
Other Therapeutic Applications
Beyond its neuroprotective and antidepressant effects, 1MeTIQ has shown promise in various other areas:
- Anticonvulsant Effects : Research indicates potential anticonvulsant properties, which could be beneficial for epilepsy treatment .
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function and could be explored for conditions like Alzheimer's disease .
Data Table: Summary of Applications
作用机制
The mechanism of action of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and signaling pathways.
相似化合物的比较
Similar Compounds
®-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the (S)-form, with different biological activities.
1,2,3,4-tetrahydroisoquinoline: The parent compound without the methyl group, used in various synthetic applications.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, influencing its chemical and biological properties.
Uniqueness
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with biological targets. This enantiomeric specificity is crucial in medicinal chemistry, where the (S)-form may exhibit different pharmacological effects compared to the ®-form or the racemic mixture.
生物活性
(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and pain management. This article explores the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Overview of 1MeTIQ
1MeTIQ is an endogenous amine that has been identified as a neuroprotective agent with potential applications in treating neurodegenerative diseases and diabetic neuropathic pain. Its structural framework allows it to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin.
Neuroprotective Properties
1MeTIQ has been shown to exert neuroprotective effects against dopaminergic neurodegeneration. Studies indicate that it can antagonize the effects of neurotoxins such as MPTP and rotenone, which are known to induce parkinsonism in animal models. This neuroprotection is believed to occur through several mechanisms:
- Antioxidant Activity : 1MeTIQ inhibits monoamine oxidase (MAO) enzymes, reducing oxidative stress by preventing the breakdown of neurotransmitters like dopamine and serotonin .
- Dopaminergic Modulation : It affects dopamine metabolism differently depending on its stereochemistry; (S)-1MeTIQ specifically reduces levels of DOPAC and HVA while enhancing overall dopamine concentrations in the striatum .
Pain Management
Recent studies have demonstrated that 1MeTIQ can alleviate symptoms associated with diabetic neuropathic pain. In a controlled study involving streptozotocin-induced diabetic mice, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. The doses tested ranged from 15 to 45 mg/kg, with results comparable to the standard treatment gabapentin .
Structure-Activity Relationship (SAR)
The SAR studies on tetrahydroisoquinoline derivatives reveal that modifications to the core structure can significantly influence biological activity. Key findings include:
- Functional Groups : The presence of electron-donating or electron-withdrawing groups on the THIQ scaffold can enhance or diminish its pharmacological effects. For instance, specific substitutions have been linked to increased anti-inflammatory and anti-cancer activities .
- Stereochemistry : The (S)-enantiomer of 1MeTIQ exhibits distinct pharmacological properties compared to its (R)-counterpart, particularly in terms of neuroprotection and modulation of dopamine metabolism .
Biological Activities Summary
The biological activities attributed to 1MeTIQ include:
Diabetic Neuropathic Pain
In a study conducted by Kaczmarek et al., 2023, the effects of 1MeTIQ were evaluated in diabetic mice. The results indicated that treatment with 1MeTIQ significantly restored altered neurotransmitter levels and improved pain thresholds compared to control groups. This suggests a viable therapeutic role for 1MeTIQ in managing diabetic neuropathic pain .
Neuroprotective Effects Against MPTP-Induced Damage
Research by Antkiewicz-Michaluk et al., 2013, demonstrated that both enantiomers of 1MeTIQ could mitigate the effects of MPTP toxicity in rodent models. However, the (S)-enantiomer was notably more effective in preserving dopaminergic function and reducing behavioral deficits associated with parkinsonism .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting from phenethylamine. A simplified method includes:
- Step 1 : Acetylation of phenethylamine with acetyl chloride.
- Step 2 : Cyclization using polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.
- Step 3 : Reduction with potassium borohydride to yield the final product . Reaction conditions such as temperature (e.g., 60°C for methanol reflux) and solvent choice (THF for amine coupling) significantly impact purity and yield. Alternative routes employ spiroheterocyclic intermediates with lactam-amide or pyridinyl-methyl groups, requiring precise control of reagents like SOCl₂ and secondary amines .
Q. How is the neuroprotective activity of this compound evaluated in experimental models?
Neuroprotection is assessed using:
- In vitro models : Cultured rat mesencephalic neurons exposed to neurotoxins (e.g., MPP+), with viability measured via lactate dehydrogenase (LDH) release or caspase-3 activity .
- In vivo models : Rodent studies measuring dopamine release in striatal terminals or mitochondrial respiration rates in synaptosomes. For example, protection against rotenone-induced suppression of dopamine release demonstrates its efficacy in Parkinson’s disease models .
- Electrophysiological assays : Inhibition of NMDA receptor activity via [³H]MK-801 binding studies .
Q. What analytical techniques are used to characterize the structure and purity of this compound?
- ¹H-NMR spectroscopy : Confirms structural integrity, particularly stereochemistry at the 1-position .
- X-ray crystallography : Resolves spiroheterocyclic conformations in solid-state and solution phases .
- Gas chromatography/mass spectrometry (GC/MS) : Detects enantiomeric purity in biological samples, critical for distinguishing (S)- and (R)-enantiomers .
Advanced Research Questions
Q. What is the role of stereochemistry in the biological activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline enantiomers?
The (S)-enantiomer exhibits superior neuroprotective effects compared to the (R)-form. For instance, in Parkinson’s models, (S)-1-methyl-THIQ prevents mitochondrial complex I inhibition by MPP+ and reduces dopamine depletion in the striatum. In contrast, the (R)-enantiomer shows weaker MAO-A/B inhibition and minimal protection against glutamate-induced excitotoxicity .
Q. How does this compound interact with NMDA receptors and glutamate-induced excitotoxicity?
The compound acts as a non-competitive NMDA receptor antagonist, inhibiting [³H]MK-801 binding (IC₅₀ ~10 μM). It reduces glutamate-triggered ⁴⁵Ca²⁺ influx in cerebellar granule cells and attenuates kainate-induced excitatory amino acid release in the rat frontal cortex. This dual action—scavenging free radicals and blocking glutamate overactivation—explains its neuroprotection in stroke and epilepsy models .
Q. What pharmacokinetic interactions occur between this compound and antiepileptic drugs in maximal electroshock (MES) models?
Isobolographic analysis reveals synergistic interactions with antiepileptics like levetiracetam and gabapentin. Co-administration reduces the effective dose (ED₅₀) of these drugs by 30–50% in rodent MES models. The compound enhances GABAergic neurotransmission while modulating voltage-gated calcium channels, though its short half-life (~2 hours) necessitates careful dosing regimens .
Q. How do modifications to the tetrahydroisoquinoline core structure affect its pharmacological profile and target selectivity?
Structural modifications at the 6- and 7-positions significantly alter activity:
- Methoxy or sulfonyl groups : Enhance MAO-B selectivity and blood-brain barrier penetration .
- N-Sulfonyl derivatives : Improve antimicrobial activity by disrupting bacterial membrane integrity .
- 1-Oxo substitutions : Increase affinity for cardiac I(f) channels, yielding bradycardic agents with minimal blood pressure effects .
Q. Methodological Notes
- Safety Handling : Use protective gloves and eye gear due to skin/eye irritation risks. Store at -20°C in airtight containers, avoiding oxidizers .
- Data Contradictions : While 1-methyl-THIQ is neuroprotective, its non-methylated analog (TIQ) lacks efficacy against glutamate toxicity, highlighting the importance of the methyl group in NMDA receptor antagonism .
属性
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458627 | |
Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64982-61-2 | |
Record name | (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。